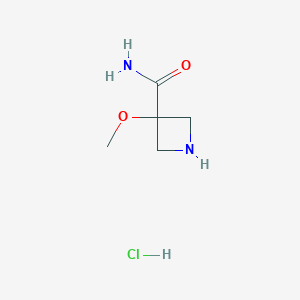

3-Methoxyazetidine-3-carboxamide;hydrochloride

Description

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-methoxyazetidine-3-carboxamide hydrochloride would typically be acquired in deuterated solvents such as D₂O, DMSO-d₆, or CDCl₃. Based on the molecular structure and data from related compounds, the following signals would be expected:

- Methoxy protons (-OCH₃): A singlet at approximately δ 3.3-3.5 ppm, integrating for three protons.

- Azetidine ring protons (CH₂-N-CH₂): Two sets of doublets or multiplets in the range of δ 3.8-4.5 ppm, each integrating for two protons. These protons are diastereotopic due to the quaternary carbon at position 3, resulting in complex splitting patterns.

- Carboxamide protons (-CONH₂): A broad singlet at approximately δ 6.5-7.5 ppm, integrating for two protons. These protons may appear as separate signals depending on restricted rotation around the C-N bond.

- Protonated nitrogen (-NH₂⁺-): A broad signal at approximately δ 8.0-9.0 ppm, integrating for one proton. This signal is often broad due to quadrupolar relaxation and may be exchangeable with deuterium from the solvent.

The coupling patterns within the azetidine ring protons are particularly diagnostic, as they reflect the constrained geometry of the four-membered ring system. Geminal coupling constants (²J) for the diastereotopic methylene protons typically range from 7-10 Hz.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would show the following characteristic signals:

- Methoxy carbon (-OCH₃): Signal at approximately δ 50-55 ppm.

- Azetidine ring methylene carbons (CH₂-N-CH₂): Signals at approximately δ 55-65 ppm.

- Quaternary carbon at position 3: Signal at approximately δ 70-80 ppm, shifted downfield due to the electron-withdrawing effects of both the methoxy and carboxamide substituents.

- Carbonyl carbon of the carboxamide group: Signal at approximately δ 170-180 ppm.

DEPT-135 or APT experiments would differentiate between CH₃, CH₂, CH, and quaternary carbons, with the methylene carbons of the azetidine ring appearing as negative peaks in DEPT-135 spectra, while the quaternary carbon at position 3 and the carbonyl carbon would be absent.

IR Spectral Features

The IR spectrum of 3-methoxyazetidine-3-carboxamide hydrochloride would exhibit several characteristic absorption bands:

- N-H stretching of the carboxamide group: Broad bands at approximately 3300-3500 cm⁻¹.

- N-H stretching of the protonated azetidine nitrogen: Broad band at approximately 2700-3000 cm⁻¹.

- C=O stretching of the carboxamide group: Strong absorption at approximately 1650-1700 cm⁻¹.

- C-O stretching of the methoxy group: Medium intensity bands at approximately 1050-1150 cm⁻¹.

- N-H bending of the carboxamide group: Medium intensity bands at approximately 1550-1650 cm⁻¹.

- Azetidine ring vibrations: Complex patterns in the fingerprint region below 1000 cm⁻¹.

These spectral signatures collectively provide a comprehensive fingerprint for structural verification and purity assessment of 3-methoxyazetidine-3-carboxamide hydrochloride.

Crystallographic Data: X-ray Diffraction Studies and Solid-State Conformation

X-ray diffraction (XRD) techniques offer valuable insights into the solid-state conformation and three-dimensional arrangement of 3-methoxyazetidine-3-carboxamide hydrochloride molecules within a crystal lattice. While specific crystallographic data for this compound is not extensively documented in the literature, principles of crystal structure determination and patterns observed in similar azetidine derivatives can inform our understanding of its likely solid-state behavior.

Single-crystal X-ray diffraction studies would determine precise bond lengths, bond angles, and torsional parameters. For the azetidine ring, typical bond lengths would be expected to fall within the following ranges:

| Bond Type | Expected Bond Length (Å) |

|---|---|

| C-N (ring) | 1.45-1.50 |

| C-C (ring) | 1.52-1.55 |

| C-O (methoxy) | 1.40-1.45 |

| C=O (carboxamide) | 1.23-1.25 |

| C-N (carboxamide) | 1.32-1.35 |

The internal bond angles of the azetidine ring would be expected to deviate significantly from the ideal tetrahedral angle of 109.5°, with typical values around 85-90° for the angles within the four-membered ring due to ring strain. This strain influences the overall packing arrangement and intermolecular interactions within the crystal structure.

In the solid state, 3-methoxyazetidine-3-carboxamide hydrochloride would likely form an extensive hydrogen bonding network involving:

- The protonated azetidine nitrogen acting as a hydrogen bond donor to chloride anions.

- The carboxamide NH₂ group serving as both hydrogen bond donor and acceptor.

- The carbonyl oxygen of the carboxamide group functioning as a hydrogen bond acceptor.

- The methoxy oxygen potentially participating as a weak hydrogen bond acceptor.

These hydrogen bonding interactions would significantly influence the crystal packing and unit cell parameters. The crystal system for this compound would likely be monoclinic or orthorhombic, as commonly observed for similar heterocyclic amine hydrochlorides.

Powder X-ray diffraction (PXRD) patterns could serve as a fingerprint for identifying different polymorphic forms of 3-methoxyazetidine-3-carboxamide hydrochloride, which might exhibit distinct physicochemical properties despite identical chemical compositions. Characteristic diffraction peaks would typically appear in the 2θ range of 5-40°, with relative intensities reflecting the specific arrangement of molecules within the unit cell.

The Bragg equation (nλ = 2d sinθ, where n is an integer, λ is the wavelength of incident X-rays, d is the interplanar spacing, and θ is the diffraction angle) describes the conditions for constructive interference in X-ray diffraction studies of this compound. Analysis of diffraction patterns would enable determination of unit cell dimensions, space group symmetry, and overall crystal structure.

Properties

IUPAC Name |

3-methoxyazetidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c1-9-5(4(6)8)2-7-3-5;/h7H,2-3H2,1H3,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSDZCRSIOUSQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CNC1)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyazetidine-3-carboxamide;hydrochloride typically involves the reaction of azetidine derivatives with methoxy and carboxamide groups under controlled conditions. One common method includes the reaction of azetidine with methanol and a carboxamide source in the presence of a hydrochloric acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group and oxazole ring are susceptible to hydrolysis under acidic or basic conditions.

-

Carboxamide Hydrolysis :

The amide bond in the carboxamide moiety can undergo hydrolysis to yield the corresponding carboxylic acid. For example:Similar hydrolysis mechanisms are documented for pyridine carboxamides in PubChem entries .

-

Oxazole Ring Opening :

The 1,2-oxazole ring may undergo acid-catalyzed ring opening due to its electrophilic nature. This could produce α-ketoamide derivatives, as observed in analogous oxazole systems .

Oxidation Reactions

The thiolan-3-yloxy (tetrahydrothiophene oxide) group is prone to oxidation:

-

Sulfur Oxidation :

The sulfur atom in the thiolane moiety can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like HO or mCPBA:This reactivity aligns with studies on thiophene derivatives reported in.

Electrophilic Substitution

The pyridine and oxazole rings may participate in electrophilic substitution:

-

Pyridine Ring :

Nitration or halogenation at the pyridine’s electron-deficient positions (e.g., para to the carboxamide group) could occur under strong acidic conditions. For example, nitration with HNO/HSO might yield nitro derivatives. -

Oxazole Ring :

The 5-position of the oxazole ring (ortho to the tert-butyl group) is electron-rich, enabling reactions like bromination or Friedel-Crafts alkylation .

Nucleophilic Acyl Substitution

The carboxamide group can act as an electrophilic site for nucleophilic attack:

-

Amide Bond Cleavage :

Reaction with Grignard reagents or organolithium compounds could replace the amide nitrogen with alkyl/aryl groups, forming ketones or esters.This is consistent with synthetic strategies for nicotinamide derivatives .

Photochemical Reactions

The conjugated π-system in the oxazole and pyridine rings may enable photochemical transformations:

-

[2+2] Cycloaddition :

Under UV light, the oxazole ring could engage in cycloaddition reactions with alkenes or alkynes to form bicyclic structures.

6.

Scientific Research Applications

Introduction to 3-Methoxyazetidine-3-carboxamide;hydrochloride

This compound is a chemical compound with potential applications across various fields, particularly in medicinal chemistry and pharmacology. Its unique azetidine ring structure, along with the presence of a methoxy group and carboxamide functionality, contributes to its diverse biological activities. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Pharmaceutical Development

This compound has shown promise in pharmaceutical applications due to its ability to act as a chemical probe in drug discovery. For instance, recent studies have identified it as a potential inhibitor of the polyketide synthase 13 (Pks13) enzyme, which is critical for the survival of Mycobacterium tuberculosis (M. tuberculosis) . This highlights its potential role in developing new antitubercular agents.

Cognitive Disorders Treatment

This compound has been utilized in synthesizing derivatives that act as GABA receptor inverse agonists, which may be beneficial in treating cognitive disorders . The modulation of GABA receptors is a significant area of interest in neuropharmacology, making this compound relevant for further research.

Chemical Probes for Enzyme Inhibition

In vivo studies have demonstrated that compounds derived from 3-methoxyazetidine can effectively inhibit specific enzymes involved in various biochemical pathways. For example, it has been used to explore inhibitors for BCL6, a transcriptional repressor implicated in several cancers . The ability to serve as a chemical probe underscores its versatility in biochemical research.

Antimicrobial Activity

Research indicates that derivatives of 3-methoxyazetidine exhibit significant antimicrobial properties. In particular, certain amides derived from this compound have demonstrated low minimum inhibitory concentrations (MICs) against M. tuberculosis, suggesting their potential as novel antimycobacterial agents .

Comparison of Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-methoxyazetidine-2-carboxylate | Azetidine ring, methoxy group | Different position of methoxy group affecting reactivity |

| Ethyl 3-methoxyazetidine-3-carboxylate | Azetidine ring, ethoxy group | Ethoxy group may alter solubility and biological activity |

| This compound | Azetidine ring, methoxy and carboxamide groups | Specific arrangement enhances reactivity and solubility |

Summary of Biological Activities

Case Study 1: Inhibition of Pks13

A study focusing on the optimization of inhibitors for the Pks13 enzyme highlighted the efficacy of azetidine derivatives. The most potent compound demonstrated significant activity with an MIC value indicating strong potential for further development as an antitubercular agent .

Case Study 2: GABA Receptor Modulation

Research into isoxazole-thiazole derivatives revealed that modifications involving 3-methoxyazetidine could enhance GABA receptor activity, suggesting therapeutic applications in treating anxiety and cognitive disorders .

Mechanism of Action

The mechanism of action of 3-Methoxyazetidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Key Findings:

Solubility and Bioavailability :

- The carboxamide group in the target compound improves water solubility compared to ester derivatives (e.g., ethyl or methyl azetidine carboxylates), which are more lipophilic .

- The azetidine ring’s strain may reduce metabolic stability compared to five- or six-membered rings.

Synthetic Utility :

- Azetidine carboxylates (e.g., ethyl or methyl esters) are common intermediates in drug synthesis . The carboxamide variant could serve as a precursor for amide-based therapeutics.

These methods likely apply to the carboxamide derivative for purity assessment.

Toxicity Considerations :

- Toxicity data for azetidine derivatives are scarce, but hydrochloride salts generally exhibit moderate toxicity (e.g., irritation upon exposure) .

Biological Activity

3-Methoxyazetidine-3-carboxamide;hydrochloride is a compound that has garnered attention in recent pharmaceutical research due to its potential biological activities, particularly as an inhibitor of the polyketide synthase (Pks) pathway in Mycobacterium tuberculosis (Mtb). This article explores the biological activity of this compound, focusing on its efficacy, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azetidine ring structure, which contributes to its biological activity. The key structural features include:

- Azetidine ring : A five-membered saturated heterocycle.

- Carboxamide group : Enhances solubility and potential interactions with biological targets.

- Methoxy group : May influence the compound's electronic properties and binding affinity.

Research indicates that this compound acts primarily through inhibition of the Pks13 thioesterase domain, which is essential for the biosynthesis of mycolic acids in Mtb. This inhibition disrupts the pathogen's cell wall integrity, leading to its death.

Key Findings from Research Studies

- Inhibition Potency : The compound demonstrated sub-micromolar IC50 values in enzyme assays targeting Pks13, indicating strong inhibitory effects on this enzyme .

- Minimum Inhibitory Concentration (MIC) : The MIC values for 3-methoxyazetidine amides were reported to be significantly low, showcasing their effectiveness against Mtb strains .

- Microsomal Stability : The compound exhibited good microsomal stability, which is crucial for its potential as a therapeutic agent .

Efficacy in In Vivo Models

The biological activity of this compound has been evaluated in various murine models of tuberculosis:

- Acute and Chronic Models : Studies have shown that this compound possesses excellent in vivo efficacy in both acute and chronic models of Mtb infection .

- Pharmacokinetics : The pharmacokinetic profile indicated favorable absorption and distribution characteristics, although further optimization may be necessary to enhance bioavailability .

Case Studies

Several case studies highlight the compound's potential:

- Study on Structural Optimization : A study focused on optimizing various analogs of 3-methoxyazetidine amides revealed that modifications to the azetidine ring could enhance both potency and stability .

- Lead Compound Development : Research led to the identification of lead compounds that retained high activity against Pks13 while minimizing off-target effects, such as cardiotoxicity associated with other series .

Data Tables

The following table summarizes key data regarding the biological activity of this compound:

| Parameter | Value |

|---|---|

| IC50 (Pks13 Inhibition) | Sub-micromolar |

| MIC (against Mtb) | Low (specifics vary) |

| Microsomal Stability | Good |

| Efficacy in Murine Models | Excellent |

| Off-target Effects | Minimal |

Q & A

Q. What are the recommended synthetic routes for 3-Methoxyazetidine-3-carboxamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example:

- Step 1: React azetidine precursors (e.g., azetidine-3-carboxylic acid derivatives) with methoxy-containing reagents (e.g., methyl chloromethyl ether) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Purification via recrystallization or column chromatography to isolate the hydrochloride salt.

- Optimization: Adjust reaction temperature (40–60°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios to improve yield. Monitor progress using TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm methoxy (-OCH₃) and carboxamide (-CONH₂) groups. Key signals include δ ~3.3 ppm (methoxy protons) and δ ~170 ppm (carbonyl carbon) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns .

Q. What safety protocols should be followed when handling 3-Methoxyazetidine-3-carboxamide hydrochloride?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of fine particles.

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep in airtight containers at 2–8°C, away from moisture and incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the azetidine ring?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with variations in methoxy position, carboxamide substituents, or ring size.

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence-based activity assays. Compare IC₅₀ values to identify critical functional groups.

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimentally .

Q. What methodologies are effective in analyzing interactions between this compound and biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding.

- Cellular Assays: Use reporter gene systems or calcium flux assays in HEK293 cells transfected with target receptors .

Q. How can researchers address contradictory bioactivity data reported for this compound in different studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (pH, temperature, solvent controls).

- Purity Verification: Re-analyze compound batches via HPLC (≥95% purity) and confirm absence of degradants.

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability) .

Q. What advanced analytical methods are recommended for assessing purity and stability under varying storage conditions?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via UPLC-MS.

- Forced Degradation: Expose to acid/base hydrolysis, oxidative stress (H₂O₂), or UV light to identify degradation pathways.

- Quantitative NMR (qNMR): Use deuterated solvents and internal standards (e.g., maleic acid) for absolute quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.